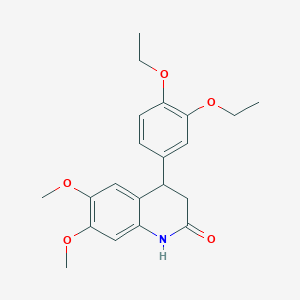

4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinolinone derivatives, including compounds similar to "4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone," involves cyclization reactions of NO-1886 derivatives, leading to a novel series of quinazolines and 4(3H)-quinazolinones. These derivatives, especially when bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl group, demonstrate hypolipidemic activities by lowering triglyceride and cholesterol levels (Kurogi et al., 1996). Additionally, the synthesis of related 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones from specific precursors has been reported, showcasing methods to introduce variability into the quinolinone core (Hassan et al., 2017).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by dihedral angles formed by the quinoline ring system with substituents, indicating the spatial arrangement that may influence their reactivity and biological activity. For example, certain quinolinone compounds exhibit specific dihedral angles, affecting their hydrogen bonding and stabilization in crystalline forms (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinone derivatives undergo various chemical reactions, including cyclizations and derivatizations, to produce compounds with diverse functionalities. For instance, electrosynthetic methods have been developed for the synthesis of 3-chloro-1,4-disubstituted-2(1H)-quinolinones, demonstrating the versatility of quinolinone chemistry (Batanero & Barba, 2003).

Applications De Recherche Scientifique

Macromolecular Adduct Formation and Metabolism

Studies on heterocyclic amines, such as MeIQx and PhIP, which are structurally related to 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, have provided insights into macromolecular adduct formation and metabolism. Accelerator mass spectrometry (AMS) has facilitated the investigation of protein and DNA adduct levels by low doses of these compounds in rodents, comparing the adduct levels to those formed in humans. This research suggests significant differences in metabolite profiles between humans and rodents, highlighting the human tendency towards more N-hydroxylation (bioactivation) and less ring oxidation (detoxification) (Turteltaub et al., 1999).

Human Biomonitoring Method for Ethoxyquin

The development of a human biomonitoring (HBM) method for ethoxyquin (EQ) showcases another application of related compounds. Through a metabolism study involving oral doses of EQ, researchers identified unchanged EQ and the major metabolite 2,2,4-trimethyl-6(2H)-quinolinone (EQI) as urinary excretion products. This study exemplifies the effectiveness of using biomonitoring to assess exposure to specific compounds in the general population, providing a foundation for similar research on 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone (Stoeckelhuber et al., 2020).

Phototoxicity Comparison

The exploration of fluoroquinolone phototoxicity, specifically comparing moxifloxacin (which shares a quinolinone structure) with lomefloxacin in human volunteers, provides valuable insights into the phototoxic potential of similar compounds. Moxifloxacin's methoxy group at position 8 of the quinolone structure, believed to confer reduced phototoxicity, offers a relevant model for assessing the phototoxicity of 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone (Man et al., 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-5-26-17-8-7-13(9-20(17)27-6-2)14-11-21(23)22-16-12-19(25-4)18(24-3)10-15(14)16/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYGJBFXRBEEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5591714.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)

![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)

![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)

![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)

![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)